molecular formula C7H18Cl2N2 B2705158 1,5,5-trimethylpyrrolidin-3-amine dihydrochloride CAS No. 2305252-71-3

1,5,5-trimethylpyrrolidin-3-amine dihydrochloride

Cat. No.: B2705158
CAS No.: 2305252-71-3
M. Wt: 201.14
InChI Key: LIDVSKGDSRNZPE-UHFFFAOYSA-N
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Description

1,5,5-Trimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2305252-71-3 . It has a molecular weight of 201.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H16N2.2ClH/c1-7(2)4-6(8)5-9(7)3;;/h6H,4-5,8H2,1-3H3;2*1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 201.14 .

Scientific Research Applications

Catalysis and Polymerization

The compound has been studied for its potential applications in catalysis and polymerization. For instance, octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands have been synthesized, which are derived from the reaction of trimethylsilyl-substituted 2-aminopyridines with mixed chloro(dialkylamido)metal complexes. These complexes have shown significant activity in olefin oligo- and polymerization studies, indicating the potential use of 1,5,5-Trimethylpyrrolidin-3-amine;dihydrochloride or related compounds in developing new catalytic materials (Fuhrmann et al., 1996).

Synthesis of Antibacterial Agents

Compounds containing the 1,5,5-Trimethylpyrrolidin-3-amine moiety, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, have shown promising antibacterial activity. This highlights the compound's role in the synthesis of new antibacterial agents with potential for further biological studies (Egawa et al., 1984).

Nucleophilic Reactivities

The nucleophilic reactivities of tertiary amines, including compounds structurally similar to 1,5,5-Trimethylpyrrolidin-3-amine, have been studied. This research provides insights into the chemical behavior of tertiary amines, which could inform their use in various organic synthesis processes (Ammer et al., 2010).

Low-Energy Pathways for Chemical Reactions

Studies on dicobalt hexacarbonyl complexes of 1-(dialkylamino)-2-(trimethysilyl)acetylenes derived from chiral and achiral amines, including those structurally related to 1,5,5-Trimethylpyrrolidin-3-amine, have provided new insights into low-energy pathways for chemical reactions such as the Pauson-Khand reaction. This research contributes to the development of more efficient and selective synthetic methodologies (Balsells et al., 2000).

Synthesis and Reactions of Twisted Amides

The synthesis and study of twisted amides, such as 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, have revealed unique properties and reactions due to the presence of a tertiary amino group attached to a carbonyl carbon. This research area, which could involve compounds like 1,5,5-Trimethylpyrrolidin-3-amine, explores novel aspects of amide chemistry and potential applications in synthesizing complex organic molecules (Kirby et al., 2001).

Safety and Hazards

The compound has been classified with the signal word ‘Warning’ under the GHS07 pictogram . Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1,5,5-trimethylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)4-6(8)5-9(7)3;;/h6H,4-5,8H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDVSKGDSRNZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C)N)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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